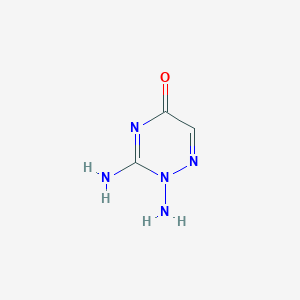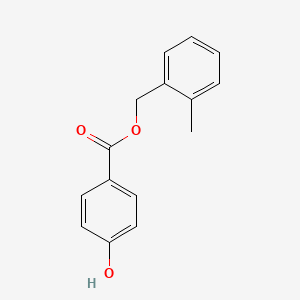
(2-Methylphenyl)methyl 4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylphenyl)methyl 4-hydroxybenzoate is an organic compound with the molecular formula C14H12O3. It is a type of ester formed from the reaction of 4-hydroxybenzoic acid and (2-methylphenyl)methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)methyl 4-hydroxybenzoate typically involves the esterification reaction between 4-hydroxybenzoic acid and (2-methylphenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions ensures the large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylphenyl)methyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Applications De Recherche Scientifique
(2-Methylphenyl)methyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of (2-Methylphenyl)methyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-hydroxybenzoic acid and (2-methylphenyl)methanol, which may exert biological effects through various pathways. The aromatic ring can participate in interactions with enzymes and receptors, influencing biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-hydroxybenzoate: Similar structure but lacks the (2-methylphenyl)methyl group.
Ethyl 4-hydroxybenzoate: Similar structure with an ethyl group instead of the (2-methylphenyl)methyl group.
Propyl 4-hydroxybenzoate: Similar structure with a propyl group instead of the (2-methylphenyl)methyl group.
Uniqueness
(2-Methylphenyl)methyl 4-hydroxybenzoate is unique due to the presence of the (2-methylphenyl)methyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
84833-56-7 |
|---|---|
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
(2-methylphenyl)methyl 4-hydroxybenzoate |
InChI |
InChI=1S/C15H14O3/c1-11-4-2-3-5-13(11)10-18-15(17)12-6-8-14(16)9-7-12/h2-9,16H,10H2,1H3 |
Clé InChI |
DTVQSAZZGHVNRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1COC(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1)](/img/structure/B14416795.png)
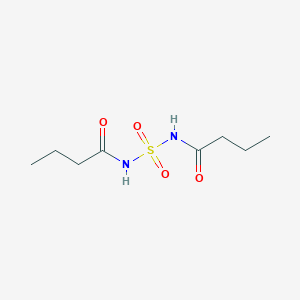


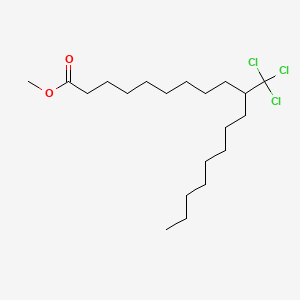
![1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416825.png)
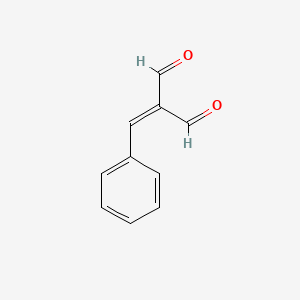

![2-Methoxy-4-[(2-methoxyphenoxy)methyl]phenol](/img/structure/B14416837.png)
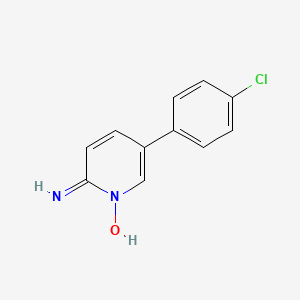
![Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)-](/img/structure/B14416851.png)
